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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
LEO 39652 is a novel, potent, and selective "dual-soft" phosphodiesterase 4 (PDE4) inhibitor

designed for the topical treatment of atopic dermatitis. Its chemical structure is Isobutyl 1-(8-

methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-

yl)cyclopropane-1-carboxylate. The "dual-soft" designation refers to its design, which

incorporates two ester groups that are susceptible to hydrolysis by esterases in the blood and

liver. This mechanism is intended to lead to rapid systemic clearance of the drug, thereby

minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors,

while maintaining high concentrations in the skin upon topical application.

Chemical Structure:

IUPAC Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2]

[3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate[2]

SMILES Code:

O=C(C1(C2=NN3C(C4=CC5=C(C(OC5)=O)C=C4)=CC=C(OC)C3=N2)CC1)OCC(C)C[2]

Chemical Formula: C₂₃H₂₃N₃O₅[2]

Molecular Weight: 421.45 g/mol [2]
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LEO 39652 exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4)

enzyme. PDE4 is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic

adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, LEO
39652 leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates

Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream

inflammatory mediators. A primary consequence of this pathway is the inhibition of tumor

necrosis factor-alpha (TNF-α) release from inflammatory cells, such as human peripheral blood

mononuclear cells (PBMCs). TNF-α is a major cytokine implicated in the pathogenesis of atopic

dermatitis.

Inflammatory Cell

LEO 39652 PDE4
cAMP

Degrades Protein Kinase A
(PKA)

Activates

ATP Adenylate
Cyclase

Converts

Inflammatory
Mediators

Inhibits
TNF-α

Leads to
release of

Inflammation

Click to download full resolution via product page

Figure 1: LEO 39652 Mechanism of Action.

Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for LEO 39652.
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PDE4 Subtype IC₅₀ (nM)

PDE4A 1.2

PDE4B 1.2

PDE4C 3.0

PDE4D 3.8

Table 1: In vitro inhibitory activity of LEO 39652

against human PDE4 subtypes.

Assay IC₅₀ (nM)

LPS-induced TNF-α release in human PBMCs 6.0

Table 2: In vitro anti-inflammatory activity of LEO

39652.

Species Route Dose
Systemic
Clearance

Rat Intravenous 0.5 mg/kg 55 mL/min/kg

Göttingen Minipig Intravenous 0.5 mg/kg 49 mL/min/kg

Table 3: In vivo

pharmacokinetic

parameters of LEO

39652.

Experimental Protocols
PDE4 Enzyme Inhibition Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of LEO
39652 against the different PDE4 subtypes.
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Start: Prepare Reagents

Dispense serial dilutions of LEO 39652
into a 96-well plate.

Add recombinant human PDE4 subtype
(A, B, C, or D) to each well.

Pre-incubate for 10 minutes
at room temperature.

Add cAMP substrate to initiate the reaction.

Incubate for a defined period
at 37°C.

Stop the reaction.

Measure the remaining cAMP levels
(e.g., using a fluorescence-based assay).

Calculate IC₅₀ values by fitting the data
to a dose-response curve.

End
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Figure 2: PDE4 Enzyme Inhibition Assay Workflow.
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Detailed Methodology:

Compound Preparation: LEO 39652 was dissolved in dimethyl sulfoxide (DMSO) to create a

stock solution, from which serial dilutions were prepared.

Assay Plate Preparation: The serially diluted compound was dispensed into a 96-well

microtiter plate.

Enzyme Addition: Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme was

added to the wells containing the compound.

Pre-incubation: The plate was pre-incubated for 10 minutes at room temperature to allow for

compound-enzyme interaction.

Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate,

cyclic adenosine monophosphate (cAMP).

Incubation: The reaction was allowed to proceed for a specified time at 37°C.

Reaction Termination: The reaction was terminated by the addition of a stop reagent.

Signal Detection: The amount of remaining cAMP was quantified using a competitive

immunoassay, often employing a fluorescent tracer.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were determined by

plotting the percentage of inhibition against the compound concentration and fitting the data

to a four-parameter logistic equation.

LPS-Induced TNF-α Release Assay in Human PBMCs
This protocol describes the method to assess the anti-inflammatory activity of LEO 39652 by

measuring its effect on TNF-α secretion from stimulated human immune cells.
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Start: Isolate PBMCs

Seed PBMCs into a 96-well plate.

Add varying concentrations of LEO 39652.

Pre-incubate for 30 minutes at 37°C.

Stimulate cells with Lipopolysaccharide (LPS).

Incubate for 18-24 hours at 37°C.

Collect the cell culture supernatant.

Measure TNF-α concentration in the supernatant
using an Enzyme-Linked Immunosorbent Assay (ELISA).

Calculate IC₅₀ values for TNF-α inhibition.

End

Click to download full resolution via product page

Figure 3: TNF-α Release Assay Workflow.
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Detailed Methodology:

PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from the

whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

Cell Seeding: The isolated PBMCs were seeded into 96-well cell culture plates at a specific

density.

Compound Addition: LEO 39652, at various concentrations, was added to the wells

containing the PBMCs.

Pre-incubation: The cells were pre-incubated with the compound for 30 minutes at 37°C in a

humidified atmosphere with 5% CO₂.

Cell Stimulation: To induce an inflammatory response, Lipopolysaccharide (LPS) was added

to the wells.

Incubation: The plates were incubated for 18-24 hours at 37°C to allow for cytokine

production and release.

Supernatant Collection: After incubation, the cell culture supernatant was carefully collected

from each well.

TNF-α Quantification: The concentration of TNF-α in the collected supernatants was

determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following

the manufacturer's instructions.

Data Analysis: The IC₅₀ value for the inhibition of TNF-α release was calculated by analyzing

the dose-response relationship.

In Vivo Pharmacokinetic Study in Göttingen Minipigs
This protocol provides an overview of the experimental design for assessing the systemic

clearance of LEO 39652 following intravenous administration in Göttingen minipigs, a relevant

animal model for dermatological research.
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Start: Acclimatize Animals

Administer LEO 39652 intravenously
(e.g., via ear vein) at a defined dose.

Collect blood samples at predetermined time points
(e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

Process blood samples to obtain plasma.

Quantify the concentration of LEO 39652
in plasma samples using LC-MS/MS.

Perform pharmacokinetic analysis to determine
parameters such as clearance, volume of distribution,

and half-life.

End
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Figure 4: Pharmacokinetic Study Workflow.

Detailed Methodology:

Animal Model: Male Göttingen minipigs were used for the study. The animals were

acclimatized to the laboratory conditions before the experiment.
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Dose Administration: LEO 39652, formulated in a suitable vehicle, was administered as a

single intravenous bolus dose, typically into an ear vein.

Blood Sampling: Blood samples were collected from a catheter placed in a contralateral vein

at multiple time points post-dosing (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8,

24 hours).

Plasma Preparation: The collected blood samples were centrifuged to separate the plasma,

which was then stored frozen until analysis.

Bioanalysis: The concentration of LEO 39652 in the plasma samples was determined using

a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-

compartmental methods to calculate key pharmacokinetic parameters, including systemic

clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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